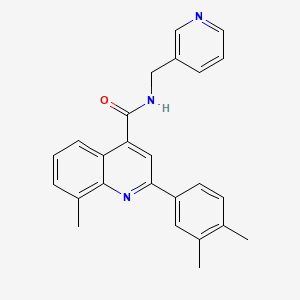
2-(3,4-dimethylphenyl)-8-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step chemical reactions, including cyclization, condensation, and functionalization processes. For example, the synthesis of ethyl 4-[3-(dimethylamino)propylmethylamino]pyrrolo[1,2-a]-quinoline-2-carboxylate derivatives demonstrated the complexity of synthesizing quinoline compounds, highlighting the diverse methodologies employed in these syntheses (Guillon et al., 1998).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including 2-(3,4-dimethylphenyl)-8-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide, can be elucidated using various spectroscopic and crystallographic techniques. A study on N-(4-acetylphenyl)quinoline-3-carboxamide revealed detailed insights into the crystalline structure of a related compound, including hydrogen bond interactions and molecular geometry, through single crystal X-ray diffraction and DFT studies (Polo-Cuadrado et al., 2021).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, reflecting their versatile chemical properties. For instance, the photochemical reactions of 2-(dimethylcarbamoyl)quinolines showcase the reactivity of quinoline compounds under light irradiation, leading to different products depending on the reaction conditions (Ono & Hata, 1983).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties can be influenced by the molecular structure and substituents present in the compound. While specific studies on the physical properties of 2-(3,4-dimethylphenyl)-8-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide were not identified, research on similar compounds provides a foundation for understanding these aspects.
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including their stability, reactivity, and interaction with other molecules, are determined by their molecular structure. Studies on the synthesis and reactions of quinoline compounds offer insights into their chemical behavior, which can be tailored for specific applications (Yermolayev et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Research on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrated the potential of quinoline derivatives in yielding potent cytotoxins, highlighting their significance in medicinal chemistry (Deady et al., 2003).
- A study on aromatic δ-peptides explored the design, synthesis, and structural studies of helical, quinoline-derived oligoamide foldamers, providing insights into the structural versatility and potential applications of quinoline derivatives in developing novel biomimetic structures (Jiang et al., 2003).
Biological Activities and Applications
- The synthesis and evaluation of N-[11C]methylated quinoline-2-carboxamides as potential radioligands for visualization of peripheral benzodiazepine receptors showcased the applicability of quinoline derivatives in neuroimaging and diagnostic medicine (Matarrese et al., 2001).
- A study on the synthesis and biological activity of novel arylazothiazole disperse dyes containing quinoline derivatives for dyeing polyester fibers highlighted the potential of quinoline derivatives in materials science, demonstrating their utility in developing biological active fabrics with antimicrobial and antitumor activities (Khalifa et al., 2015).
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenyl)-8-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O/c1-16-9-10-20(12-18(16)3)23-13-22(21-8-4-6-17(2)24(21)28-23)25(29)27-15-19-7-5-11-26-14-19/h4-14H,15H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXJWWALVXDAEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenyl)-8-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,4-dibromo-6-fluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4584845.png)
![3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4584850.png)
![3-{[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B4584870.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-({N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate](/img/structure/B4584875.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-naphthamide](/img/structure/B4584896.png)

![ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}-beta-alaninate](/img/structure/B4584899.png)
![4-(4-tert-butylbenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4584906.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4584908.png)
![3-(2-furyl)-4-isopropyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4584914.png)